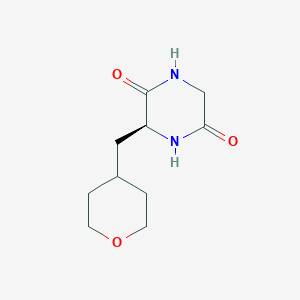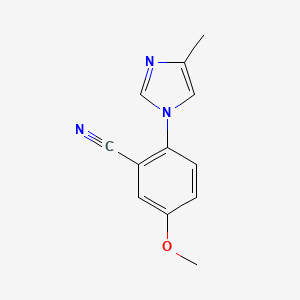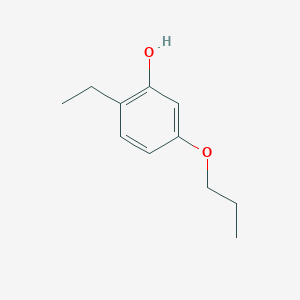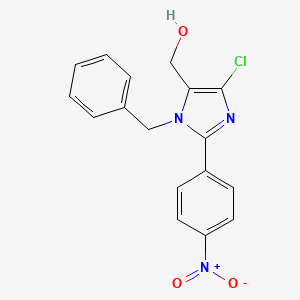
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of substituents: The benzyl, chloro, and nitrophenyl groups can be introduced through nucleophilic substitution reactions.
Reduction and functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, imidazole derivatives are often studied for their enzyme inhibition properties and potential therapeutic effects.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)ethanol
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)amine
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)carboxylic acid
Uniqueness
The uniqueness of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H14ClN3O3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
[3-benzyl-5-chloro-2-(4-nitrophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C17H14ClN3O3/c18-16-15(11-22)20(10-12-4-2-1-3-5-12)17(19-16)13-6-8-14(9-7-13)21(23)24/h1-9,22H,10-11H2 |
InChIキー |
DOMARUCORUIYMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

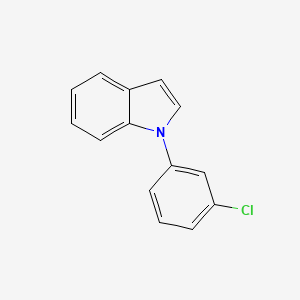
![N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8341997.png)
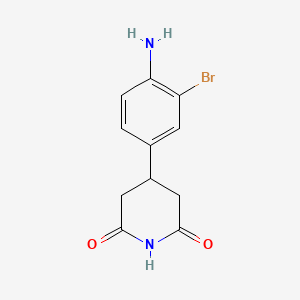
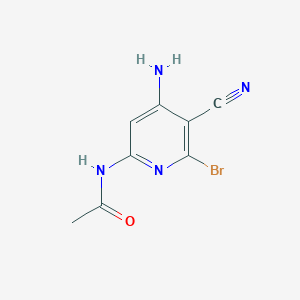
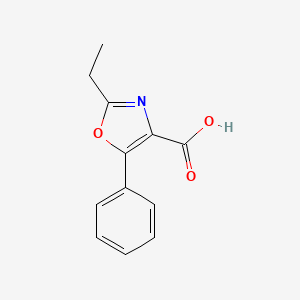

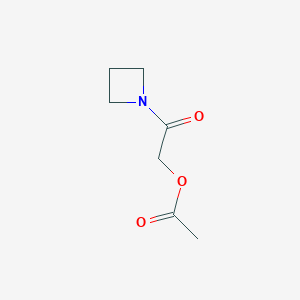
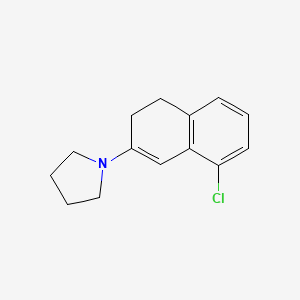
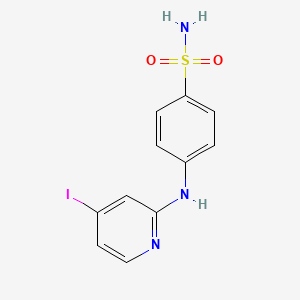
![3-(2-Chloropyrimidin-4-yl)-8-oxa-3-azabicyclo[3,2,1]octane](/img/structure/B8342044.png)
